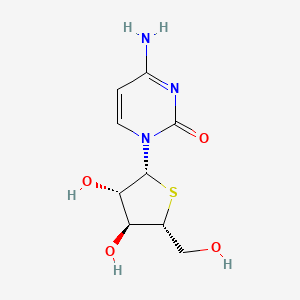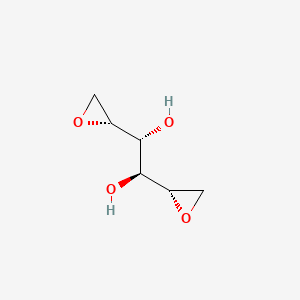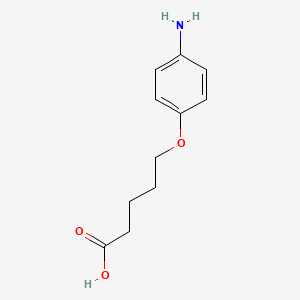
Tacrina clorhidrato
Descripción general
Descripción
Tacrine hydrochloride is a centrally acting acetylcholinesterase inhibitor and indirect cholinergic agonist. It was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer’s disease. Tacrine hydrochloride enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .
Aplicaciones Científicas De Investigación
Tacrine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a probe substrate for studying enzyme kinetics and inhibition.
Biology: Investigated for its effects on cholinergic neurotransmission and neuroprotection.
Medicine: Primarily used in the treatment of Alzheimer’s disease to improve cognitive function.
Industry: Utilized in the development of new cholinesterase inhibitors and related compounds.
Mecanismo De Acción
Target of Action
Tacrine hydrochloride, also known as Tacrine, is a centrally acting acetylcholinesterase inhibitor . The primary target of Tacrine is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
Tacrine interacts with its target, AChE, by reversibly binding to and inactivating it . This action inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, leading to an accumulation of acetylcholine at cholinergic synapses . The increased concentration of acetylcholine enhances cholinergic function, which is believed to be beneficial in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Biochemical Pathways
The inhibition of AChE by Tacrine affects the cholinergic neurotransmission pathway. By preventing the breakdown of acetylcholine, Tacrine increases the concentration of this neurotransmitter at the synapses, enhancing the transmission of signals in the brain . This action can help counteract the memory loss and cognitive deficits associated with Alzheimer’s disease .
Pharmacokinetics
Tacrine is metabolized in the liver, primarily by the cytochrome P450 IA2 isozyme, into a variety of monohydroxy metabolites . The plasma elimination half-life of Tacrine is between 2 to 4 hours, and it is excreted through the kidneys . The bioavailability of tacrine can vary widely among individuals, ranging from 24% to 36% when administered orally .
Result of Action
The primary molecular effect of Tacrine is the increased concentration of acetylcholine at the synapses in the brain, resulting from the inhibition of AChE . This leads to enhanced cholinergic neurotransmission, which can help improve cognitive function in patients with Alzheimer’s disease . Tacrine can also cause hepatotoxicity, leading to increased liver function tests (lft) and other adverse effects .
Action Environment
The action of Tacrine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzyme (CYP1A2) can affect the metabolism and efficacy of Tacrine . Additionally, individual variations in liver function and the presence of liver disease can impact the drug’s metabolism and potential for hepatotoxicity . Therefore, careful monitoring and dose adjustments may be necessary in certain patient populations .
Safety and Hazards
Direcciones Futuras
Despite its withdrawal due to high hepatotoxicity, Tacrine’s high potency in ChE inhibition, low molecular weight, and simple structure make it a promising scaffold for developing multi-target agents . Researchers are pursuing two broad therapeutic strategies for Alzheimer’s disease (AD). The first involves identifying agents or combinations of agents whose actions can compensate for the considerable cerebral damage that has typically occurred by the time the diagnosis of AD is made .
Análisis Bioquímico
Biochemical Properties
Tacrine hydrochloride plays a significant role in biochemical reactions. It is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, with IC50 values of 31 nM and 25.6 nM respectively . Tacrine hydrochloride enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .
Cellular Effects
Tacrine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by enhancing cholinergic function, which is accomplished by increasing the concentration of acetylcholine at cholinergic synapses . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Tacrine hydrochloride involves its interaction with biomolecules and its effect on gene expression. Tacrine hydrochloride is an anticholinesterase agent which reversibly binds with and inactivates cholinesterases . This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, thus leading to an accumulation of acetylcholine at cholinergic synapses .
Dosage Effects in Animal Models
In animal models of cognitive impairment, Tacrine hydrochloride at dosages of 0.3 to 10 mg/kg dose-dependently reversed deficits in memory and learning
Metabolic Pathways
The major form of metabolism of Tacrine hydrochloride is in the liver via hydroxylation of benzylic carbon by CYP1A2 . This forms the major metabolite 1-hydroxy-tacrine (velnacrine) which is still active .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tacrine hydrochloride can be synthesized through a multi-step process. One common method involves the cyclization of 2-aminobenzonitrile with cyclohexanone to form 1,2,3,4-tetrahydroacridin-9-amine. This intermediate is then converted to tacrine hydrochloride by reacting with hydrochloric acid .
Industrial Production Methods: Industrial production of tacrine hydrochloride typically involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: Tacrine hydrochloride undergoes oxidation to form 1-hydroxy-tacrine, which is still pharmacologically active.
Reduction: Reduction reactions are less common for tacrine hydrochloride due to its stable aromatic structure.
Substitution: Tacrine hydrochloride can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
1-Hydroxy-tacrine: Formed through oxidation.
Various derivatives: Formed through substitution reactions.
Comparación Con Compuestos Similares
Donepezil: Another acetylcholinesterase inhibitor used for Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.
Comparison:
Tacrine hydrochloride vs. Donepezil: Tacrine hydrochloride was the first approved drug, but donepezil has a longer half-life and fewer side effects.
Tacrine hydrochloride vs. Rivastigmine: Rivastigmine has a dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase, whereas tacrine hydrochloride primarily inhibits acetylcholinesterase.
Tacrine hydrochloride vs. Galantamine: Galantamine has an additional mechanism of action by modulating nicotinic receptors, providing a broader therapeutic effect.
Tacrine hydrochloride remains a significant compound in the study and treatment of Alzheimer’s disease, despite being discontinued in some markets due to safety concerns .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFVXZVXEJHHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
321-64-2 (Parent) | |
| Record name | Tacrine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1026112 | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3,4-tetrahydro-9-aminoacridine hydrochloride monohydrate appears as yellow needles (from concentrated hydrochloric acid); white powder. pH of 1.5% solution: 4.5-6. Bitter taste. (NTP, 1992) | |
| Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21086 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21086 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1684-40-8 | |
| Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21086 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tacrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1684-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tacrine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacrine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tacrine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroacridin-9-amine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TACRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4966RNG0BU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
543 to 547 °F (NTP, 1992) | |
| Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21086 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)






